Brevenal as a Natural Brevetoxin Antagonist with >1000-Fold Potency Differential Versus Agonist PbTx-3 at Human Nav1 Channels
In a direct head-to-head comparison using automated patch-clamp electrophysiology on recombinant human Nav1.2 and Nav1.4 channels, PbTx-3 (brevetoxin-3) is >1000-fold more potent than brevenal [1]. While PbTx-3 is a potent activator of Nav channels, brevenal functions as a competitive antagonist, and its substantially lower potency contributes to its non-toxic profile [1]. Both compounds exhibit subtype-specific modulation: Nav1.2 and Nav1.4 are sensitive to PbTx-3 and brevenal, whereas Nav1.5 and Nav1.7 appear resistant [1].
| Evidence Dimension | Potency at modulating human voltage-gated sodium channels |
|---|---|
| Target Compound Data | Concentration-dependent antagonism of Nav1.2 and Nav1.4 channels |
| Comparator Or Baseline | PbTx-3 (brevetoxin-3): >1000-fold more potent than brevenal |
| Quantified Difference | >1000-fold potency difference |
| Conditions | Automated patch-clamp on recombinant human Nav1.2, Nav1.4, Nav1.5, and Nav1.7 channels |
Why This Matters
This direct comparative data establishes that brevenal is a low-potency antagonist versus a high-potency agonist, directly informing selection when a non-toxic modulator with a wide safety margin is required over toxic brevetoxin-based compounds.
- [1] Finol-Urdaneta RK, Zhorov BS, Baden DG, Adams DJ. Brevetoxin versus brevenal modulation of human Nav1 channels. Mar Drugs. 2023;21(7):396. View Source
